molecular formula C19H17NO4S2 B3258132 (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 300826-97-5

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B3258132
CAS No.: 300826-97-5
M. Wt: 387.5 g/mol
InChI Key: FLQSQFXMIYNSSH-BOPFTXTBSA-N
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Description

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one (CAS Number: 330203-01-5) is a synthetic benzylidene-thiazolidinone derivative of interest in medicinal chemistry and oncology research. Compounds within this structural class have demonstrated significant potential in preclinical studies for their anti-cancer properties. Specifically, closely related analogs have been shown to exhibit potent pro-apoptotic effects against a broad panel of human colon cancer cell lines (HCT116, Caco-2, DLD-1, HT-29) by targeting key apoptotic pathways . The mechanism of action for these compounds involves the inactivation of protein kinase B (Akt), leading to the dephosphorylation of pro-survival proteins and subsequent activation of caspase cascades, including caspase-3 and caspase-9, ultimately inducing programmed cell death . Notably, such cytotoxicity has been observed to be independent of p53 tumor suppressor status, suggesting a potentially valuable mechanism for targeting cancers with p53 mutations . Researchers can investigate this compound as a candidate for developing novel anti-cancer therapeutics and as a chemical tool for studying apoptosis signaling mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-3-24-16-10-12(4-9-15(16)21)11-17-18(22)20(19(25)26-17)13-5-7-14(23-2)8-6-13/h4-11,21H,3H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQSQFXMIYNSSH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound's structure features a thiazolidin-4-one core, which is known for its pharmacological versatility. The presence of ethoxy and hydroxy substituents on the benzylidene moiety enhances its biological activity. The molecular formula is C18_{18}H20_{20}N2_{2}O3_{3}S, with a molecular weight of approximately 346.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. For example, thiazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
HCT11620.5Cell cycle arrest
HeLa12.8Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-Melanogenic Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. In vitro studies indicate that it inhibits mushroom tyrosinase competitively, suggesting a potential application in cosmetic formulations aimed at skin lightening .

Case Studies

  • In Vitro Study on Cancer Cells : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
  • Antimicrobial Testing : In a series of tests against common pathogens, the compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related rhodanine derivatives (Table 1):

Compound Name R1 (Benzylidene) R2 (Thiazolidinone) Key Features/Bioactivity Reference
(Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one 3-Ethoxy-4-hydroxy 4-Methoxyphenyl Enhanced solubility via ethoxy/hydroxy groups; potential tyrosinase inhibition
(Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one (Compound II) 2-Hydroxy Phenyl Crystal structure shows intramolecular H-bonding; lower solubility
(Z)-5-(Indol-3-ylmethylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one Indol-3-ylmethylene 3-Hydroxyphenyl Potent antibacterial/antifungal activity (MIC: 2–8 µg/mL)
(Z)-5-(4-Ethoxybenzylidene)-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one 4-Ethoxy 2-(Dimethylamino)ethyl Improved cellular uptake via aminoethyl group; anticancer activity (IC₅₀: 12 µM)

Key Observations :

  • Substituent Position : Electron-donating groups (e.g., hydroxy, methoxy) at the benzylidene para/meta positions enhance antioxidant and enzyme-inhibitory activities .
  • Aromatic vs. Heterocyclic Substituents : Indolyl or pyridinyl groups (e.g., in ) improve antimicrobial activity but may reduce solubility .
  • N-Substituents: Bulky groups like cyclohexyl () or aminoethyl chains () modulate steric effects and target selectivity.
Physicochemical Properties
  • Solubility : Ethoxy and methoxy groups improve aqueous solubility, whereas phenyl or indolyl groups increase hydrophobicity.
  • Crystal Packing : Substituents like 2-methyl () influence molecular packing via van der Waals interactions .

Q & A

Q. How can the synthesis of (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one be optimized to improve yield and purity?

  • Methodological Answer : Optimize the condensation reaction between the thiazolidinone precursor and substituted benzaldehyde derivatives by adjusting catalysts (e.g., piperidine or pyridine) and solvents (ethanol or methanol). Reflux conditions (time, temperature) and stoichiometric ratios of reagents should be systematically varied. Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography can enhance purity. Monitoring reaction progress with TLC or HPLC ensures minimal by-products .

Q. What spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the Z-configuration of the benzylidene group and substituent positions. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if feasible, provides definitive stereochemical confirmation .

Q. What are the standard in vitro assays used to evaluate its antimicrobial and anticancer activities?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for its bioactivity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replace 3-ethoxy with methoxy or halogens) and compare bioactivity data. Use regression analysis to correlate electronic (Hammett σ), steric (Taft Es), or lipophilic (logP) parameters with activity. Molecular docking can highlight binding interactions (e.g., hydrogen bonding with the thioxo group) .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets like hemoglobin subunits?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against hemoglobin subunits (PDB ID: 1HHO) to identify binding pockets. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability. Free energy calculations (MM-PBSA) quantify binding affinities. Compare with experimental SPR or ITC data .

Q. How should researchers address discrepancies in reported biological activity data across different studies?

  • Methodological Answer : Re-evaluate experimental variables:
  • Assay conditions : pH, serum content, incubation time.
  • Compound purity : Confirm via HPLC (>95%).
  • Cell line variability : Use authenticated lines (ATCC) and standardized protocols. Meta-analyses of published data can identify trends or outliers .

Q. What strategies can be employed to enhance the compound's metabolic stability for in vivo studies?

  • Methodological Answer :
  • Structural modifications : Replace labile groups (e.g., ester-to-ether substitution for the ethoxy group).
  • Prodrug design : Introduce hydrolyzable moieties (e.g., acetylated hydroxy groups).
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots .

Q. How do reaction kinetics and solvent effects influence the stereoselective synthesis of the Z-isomer?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, favoring Z-isomer formation. Kinetic control via shorter reaction times and lower temperatures can minimize isomerization. Monitor stereochemistry with NOESY NMR or chiral HPLC .

Q. What analytical techniques are recommended for characterizing degradation products under various pH conditions?

  • Methodological Answer : Use HPLC-MS/MS to track degradation pathways (acidic/alkaline hydrolysis). Accelerated stability studies (40°C/75% RH) identify major degradation products. FTIR and NMR compare degraded vs. intact compounds .

Q. How can cross-disciplinary approaches integrate chemical synthesis and systems biology to elucidate its polypharmacology?

  • Methodological Answer :
    Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map affected pathways (e.g., apoptosis, inflammation). Network pharmacology tools (Cytoscape) link targets to diseases. Validate with in silico polypharmacology prediction platforms (SwissTargetPrediction) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

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